molecular formula C13H11BrO B1603614 1-bromo-4-(p-tolyloxy)benzene CAS No. 30427-93-1

1-bromo-4-(p-tolyloxy)benzene

Cat. No. B1603614
Key on ui cas rn: 30427-93-1
M. Wt: 263.13 g/mol
InChI Key: GZPHCGDZZUOIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916551B2

Procedure details

A mixture of 4-methylphenol (30.0 g), 1,4-dibromobenzene (54.5 g), copper(I) iodide (4.40 g), potassium carbonate (5.11 g) and N,N-dimethylglycine (2.86 g) in DMF (300 mL) was stirred at 100° C. under N2 for 18 hr. The mixture was diluted with sat. NH4Cl aq. at 0° C. and extracted with EtOAc. The organic layer was separated, washed with sat. NH4Cl aq., 1N NaOH aq. and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with hexane) to give the title compound (39.5 g) as a colorless solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
4.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)CC(O)=O>CN(C=O)C.[NH4+].[Cl-].[Cu]I>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([O:8][C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:12][CH:11]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Name
Quantity
54.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
5.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.86 g
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper(I) iodide
Quantity
4.4 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. under N2 for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with sat. NH4Cl aq., 1N NaOH aq. and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, eluted with hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.5 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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